Quantitative Yield of Isobenzofuran via Retro-Diels–Alder Thermolysis: A Definitive Differentiator for Polymer and Complex Molecule Synthesis
Flash-vacuum thermolysis of 1,4-epoxy-1,2,3,4-tetrahydronaphthalene at 650 °C and 0.1–0.5 Torr furnishes pure isobenzofuran (benzo[c]furan) in quantitative yield [1][2]. This transformation is virtually instantaneous and avoids the side reactions, low yields, or multi-step purifications associated with alternative isobenzofuran precursors (e.g., 1,3-dihydroisobenzofuran or 1,4-dihydro-1,4-epoxynaphthalene) [3].
| Evidence Dimension | Yield of isobenzofuran generation |
|---|---|
| Target Compound Data | Quantitative (≥98% isolated yield) |
| Comparator Or Baseline | 1,4-Dihydro-1,4-epoxynaphthalene (CAS 573-57-9): Not applicable; does not generate isobenzofuran under these conditions. Alternative non-thermolytic isobenzofuran syntheses: 40–78% yield (e.g., 1,3-dihydroisobenzofuran oxidation or phthalan oxidation methods) |
| Quantified Difference | ≥20–60 percentage point yield advantage |
| Conditions | Flash-vacuum thermolysis (650 °C, 0.1–0.5 Torr) [1]; immediate trapping with dienophiles |
Why This Matters
For procurement in polymer chemistry or complex molecule synthesis, this near-quantitative conversion ensures high atom economy, reduces waste, and eliminates the need for downstream purification of the reactive isobenzofuran intermediate.
- [1] Kwiecień, H. Science of Synthesis Knowledge Updates. 2018, 3, 60. DOI: 10.1055/sos-SD-110-01581. View Source
- [2] Wiersum, U. E.; Mijs, W. J. Preparative flash vacuum thermolysis. A retro Diels–Alder reaction as a convenient route to isobenzofuran. J. Chem. Soc., Chem. Commun. 1972, 347–348. DOI: 10.1039/C39720000347. View Source
- [3] Wiersum, U. E. Preparative flash vacuum thermolysis. A retro Diels–Alder reaction as a convenient route to isobenzofuran. Recueil des Travaux Chimiques des Pays‑Bas 1981, 100, 184–189. DOI: 10.1002/recl.19811000505. View Source
